Gemcitabine

描述

属性

IUPAC Name |

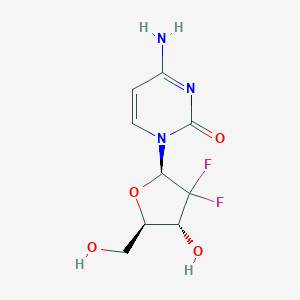

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103882-84-4, 122111-03-9 | |

| Record name | Gemcitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095058814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040487 | |

| Record name | Gemcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.23e+01 g/L | |

| Record name | Gemcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one | |

| Record name | GEMCITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, pH = 8.5 | |

CAS No. |

95058-81-4 | |

| Record name | Gemcitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95058-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095058814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B76N6SBZ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GEMCITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168.64 °C | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Gemcitabine in Pancreatic Cancer Cell Lines: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of gemcitabine, a cornerstone chemotherapeutic agent in the treatment of pancreatic cancer. Designed for researchers, scientists, and drug development professionals, this document delves into the cellular and molecular pathways affected by this compound, offering field-proven insights into experimental design and data interpretation.

Introduction: The Enduring Challenge of Pancreatic Cancer and the Role of this compound

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by late diagnosis and profound resistance to therapy. For decades, the nucleoside analog this compound (2',2'-difluorodeoxycytidine) has been a first-line treatment, offering a modest but significant survival benefit.[1] Understanding its mechanism of action at the cellular level is paramount for developing more effective combination therapies and overcoming the pervasive issue of chemoresistance.

This compound is a prodrug that, upon cellular uptake and metabolic activation, exerts its cytotoxic effects primarily through the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[2][3] This guide will dissect these core mechanisms, providing the scientific rationale behind experimental approaches to study its efficacy in pancreatic cancer cell lines.

Part 1: The Journey of a Prodrug: Cellular Uptake and Metabolic Activation

The efficacy of this compound is contingent on its transport into the cancer cell and its subsequent conversion into active metabolites. This multi-step process is a critical determinant of cellular sensitivity and a frequent locus of resistance.

1.1. Cellular Entry: The Nucleoside Transporter Gateway

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane. Its entry is mediated by specialized membrane proteins known as nucleoside transporters. The primary transporters involved are:

-

Human Equilibrative Nucleoside Transporters (hENTs): Predominantly hENT1, which is a key determinant of this compound uptake in pancreatic cancer cells.[1]

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that also contribute to this compound influx.[4]

The expression levels of these transporters, particularly hENT1, can significantly correlate with this compound sensitivity. A reduced expression of hENT1 is a well-documented mechanism of intrinsic and acquired resistance to this compound in pancreatic cancer.[1]

1.2. Metabolic Activation: A Three-Step Phosphorylation Cascade

Once inside the cell, this compound undergoes a series of phosphorylation events to become pharmacologically active. This cascade is catalyzed by specific intracellular kinases:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme that catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[4] The activity of dCK is a critical factor in this compound's cytotoxic efficacy.

-

Pyrimidine Nucleoside Monophosphate Kinase (UMP-CMP Kinase): This enzyme further phosphorylates dFdCMP to this compound diphosphate (dFdCDP).[4]

-

Nucleoside Diphosphate Kinase (NDPK): In the final step, dFdCDP is converted to the active this compound triphosphate (dFdCTP).[4]

This metabolic activation pathway is a tightly regulated process, and alterations in the activity of these kinases can lead to drug resistance.

Part 2: The Dual Assault on DNA Synthesis

The active metabolites of this compound, dFdCDP and dFdCTP, exert their cytotoxic effects through a two-pronged attack on the machinery of DNA replication and repair.

2.1. Masked Chain Termination: The Incorporation of dFdCTP into DNA

The primary mechanism of this compound-induced cell death is the incorporation of its triphosphate form, dFdCTP, into elongating DNA strands by DNA polymerase.[2] This event leads to a phenomenon known as "masked chain termination." After the incorporation of dFdCTP, one additional deoxynucleotide is added to the growing DNA chain. This "masks" the this compound analog, preventing its immediate removal by proofreading exonucleases.[2] The presence of this altered nucleotide ultimately halts further DNA synthesis, leading to replication fork stalling and the induction of DNA damage responses.[5]

2.2. Depletion of the Building Blocks: Inhibition of Ribonucleotide Reductase

The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[6] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis.[6] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, including the natural counterpart of this compound, deoxycytidine triphosphate (dCTP). This depletion has a dual effect: it further hinders DNA synthesis and, through a process of "self-potentiation," increases the likelihood of dFdCTP being incorporated into DNA due to reduced competition from dCTP.[4]

Part 3: Cellular Consequences: DNA Damage Response, Cell Cycle Arrest, and Apoptosis

The disruption of DNA synthesis by this compound triggers a cascade of cellular responses, ultimately leading to cell death.

3.1. The DNA Damage Response (DDR) and Cell Cycle Arrest

The stalling of replication forks and the presence of this compound in the DNA are recognized by the cell as DNA damage. This activates the DNA Damage Response (DDR) pathway, a complex signaling network that aims to repair the damage. Key players in this response include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7] Activation of these kinases leads to the phosphorylation of downstream effector proteins, such as Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, typically in the S-phase.[8] This arrest is a cellular attempt to provide time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis.

3.2. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis in pancreatic cancer cells.[9] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.

-

Intrinsic Pathway: The sustained replication stress and DNA damage lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: this compound has also been shown to upregulate the expression of death receptors, such as Fas, making cells more sensitive to apoptosis initiated by their corresponding ligands.

The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's susceptibility to this compound-induced apoptosis.

Part 4: Experimental Protocols for Studying this compound's Mechanism of Action

To rigorously investigate the effects of this compound in pancreatic cancer cell lines, a series of well-established in vitro assays are employed. The following protocols provide a framework for these studies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells for 48-72 hours. Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) - 72h exposure | Reference |

| AsPC-1 | 10.4 | [3] |

| BxPC-3 | 179.2 | [3] |

| MIA PaCa-2 | 25.00 ± 0.47 | [10] |

| PANC-1 | 48.55 ± 2.30 | [10] |

| SW 1990 | 850.6 | [3] |

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat pancreatic cancer cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the S-phase is indicative of this compound-induced cell cycle arrest.

Western Blotting for DNA Damage Response Markers

Western blotting is used to detect the expression and phosphorylation status of key proteins in the DDR pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against DDR markers such as γH2AX (a marker of DNA double-strand breaks), phospho-ATM, and phospho-Chk1/2.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the enzymatic activity of RNR in cell extracts.

Protocol:

-

Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled ribonucleotide substrate (e.g., [14C]CDP), ATP, and a reducing agent (e.g., dithiothreitol).[10]

-

Incubation: Incubate the reaction mixture to allow for the conversion of the ribonucleotide to a deoxyribonucleotide.

-

Separation and Quantification: Separate the radiolabeled deoxyribonucleotide product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity.

-

Data Analysis: Calculate the RNR activity as the rate of deoxyribonucleotide formation.

Part 5: Mechanisms of this compound Resistance in Pancreatic Cancer

The development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and arises from a variety of molecular mechanisms.

-

Altered Drug Transport: Decreased expression of the hENT1 transporter reduces this compound uptake.[1]

-

Deficient Metabolic Activation: Reduced expression or activity of deoxycytidine kinase (dCK) impairs the conversion of this compound to its active forms.[11]

-

Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA) can lead to the rapid degradation of this compound.

-

Target Alterations: Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP.[12]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently remove this compound-induced DNA damage.

-

Dysregulation of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or inactivation of pro-apoptotic pathways can confer resistance to this compound-induced cell death.

-

Activation of Pro-Survival Signaling Pathways: Aberrant activation of pathways such as NF-κB, PI3K/Akt, and MAPK can promote cell survival and counteract the cytotoxic effects of this compound.

Conclusion

This compound's mechanism of action in pancreatic cancer cell lines is a multi-faceted process involving cellular uptake, metabolic activation, disruption of DNA synthesis through two distinct mechanisms, and the induction of cell cycle arrest and apoptosis. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of novel therapeutic strategies to enhance this compound's efficacy and overcome the significant challenge of chemoresistance in pancreatic cancer.

References

- 1. This compound chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanisms underlying this compound resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Clinical Significance of a Prodrug

An In-Depth Technical Guide to the Gemcitabine Metabolic Activation Pathway

This compound (2′,2′-difluoro-2′-deoxycytidine, dFdC), a cornerstone of chemotherapy, is a nucleoside analog with a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers[1][2][3]. Despite its widespread use, its efficacy is often hampered by both intrinsic and acquired resistance[4][5]. The clinical utility of this compound is entirely dependent on its intracellular transformation; it is a prodrug that must be metabolically activated to exert its cytotoxic effects[6][7][8]. Understanding this intricate activation pathway is therefore not merely an academic exercise—it is fundamental to optimizing therapy, overcoming resistance, and developing novel therapeutic strategies.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the this compound metabolic pathway. We will dissect the key enzymatic steps, explore the mechanisms of cytotoxicity, illuminate the molecular basis of resistance, and provide field-proven experimental protocols for investigating this critical pathway.

Part 1: The Core Metabolic Pathway - From Prodrug to Active Agent

The journey of this compound from an inert administered compound to a potent DNA synthesis inhibitor involves cellular uptake, a series of phosphorylation events, and competing inactivation pathways.

Cellular Uptake: The Gateway to Activation

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane[9][10]. Its entry into the cell is a critical, often rate-limiting, step mediated by specialized nucleoside transporters.

-

Human Equilibrative Nucleoside Transporters (hENTs): Primarily hENT1 (gene SLC29A1), these transporters are sodium-independent and facilitate bidirectional transport. Low expression of hENT1 is a well-established mechanism of this compound resistance, as it directly limits the amount of drug available for intracellular activation[4][5][9][11].

-

Human Concentrative Nucleoside Transporters (hCNTs): These transporters, including hCNT1 (SLC28A1) and hCNT3 (SLC28A3), are sodium-dependent and mediate unidirectional uptake of nucleosides into the cell[11][12].

The expression levels of these transporters can vary significantly between tumor types and even among individual patients, representing a key variable in therapeutic response[2][13].

The Phosphorylation Cascade: Stepwise Activation

Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become pharmacologically active. This process is catalyzed by a series of intracellular kinases.

-

Monophosphorylation (dFdC → dFdCMP): The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (dFdCMP). This reaction is predominantly catalyzed by deoxycytidine kinase (dCK) [4][8][14]. The efficiency of dCK is paramount; its downregulation is a primary mechanism of acquired this compound resistance[5][15].

-

Diphosphorylation (dFdCMP → dFdCDP): dFdCMP is subsequently phosphorylated to this compound diphosphate (dFdCDP) by nucleoside monophosphate kinase (UMP-CMP kinase) [8][12][16].

-

Triphosphorylation (dFdCDP → dFdCTP): The final activation step is the conversion of dFdCDP to the active triphosphate form, this compound triphosphate (dFdCTP), by nucleoside diphosphate kinase (NDPK) [4][16][17].

Inactivation Pathways: The Competing Fate

Parallel to the activation cascade, this compound and its metabolites can be catabolized into inactive forms, reducing the drug's efficacy.

-

Deamination: The primary inactivation route is the deamination of this compound into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA) , an enzyme highly expressed in the liver and plasma[2][18]. High CDA activity can lead to rapid systemic clearance of this compound and is associated with poor clinical outcomes[2].

-

Dephosphorylation: Phosphorylated metabolites can be inactivated by 5′-nucleotidases (5′-NTs) , which convert the active monophosphate form (dFdCMP) back to the inactive nucleoside (dFdC)[4][12].

The balance between the kinase-driven activation and the deaminase/phosphatase-driven inactivation pathways ultimately determines the intracellular concentration of the active dFdCTP and, consequently, the drug's cytotoxic potential.

Part 2: Dual Mechanisms of Cytotoxicity

The activated metabolites of this compound induce cell death through two distinct but synergistic mechanisms.

-

DNA Chain Termination (dFdCTP): The triphosphate metabolite, dFdCTP, is a fraudulent nucleotide that competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerase. After dFdCTP is incorporated, one additional nucleotide is added to the chain. This effectively "masks" the fraudulent base from the cell's exonuclease proofreading and repair machinery, an action termed "masked chain termination" [7]. This irreparable error halts further DNA elongation, leading to S-phase arrest and apoptosis[6][19].

-

Inhibition of Ribonucleotide Reductase (dFdCDP): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR)[1][20]. RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP[18]. This action has a powerful secondary effect: it reduces the competition for dFdCTP to be incorporated into DNA and also reduces the feedback inhibition of dCK by dCTP. This process, where a metabolite of the drug enhances its own activation and incorporation, is known as self-potentiation and is a unique feature of this compound's pharmacology[4][7].

| Enzyme/Transporter | Gene | Function in Pathway | Clinical Relevance in this compound Therapy |

| hENT1 | SLC29A1 | Transports this compound into the cell | Low expression is a major cause of resistance[4]. |

| dCK | DCK | Catalyzes the rate-limiting first phosphorylation (activation) step | Downregulation leads to significant drug resistance[15]. |

| CDA | CDA | Deaminates this compound to its inactive form, dFdU | High activity leads to rapid drug inactivation and resistance[2][18]. |

| RNR (M1 subunit) | RRM1 | Target of dFdCDP; produces DNA building blocks | Overexpression is a mechanism of resistance[4][21]. |

| 5'-NTs | NT5C family | Dephosphorylates dFdCMP back to this compound | Can contribute to drug inactivation[12]. |

Part 3: Experimental Protocols for Pathway Investigation

Investigating the this compound pathway requires robust methods to quantify the drug and its metabolites and to assess the activity of key enzymes. The following protocols provide a framework for these essential experiments.

Quantification of this compound and Metabolites by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. Its high sensitivity and specificity allow for the simultaneous measurement of the parent drug (dFdC), the inactive metabolite (dFdU), and the key active intracellular metabolite (dFdCTP), even from small amounts of tissue or cells[22]. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample extraction and instrument response, ensuring data accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

For cell pellets or tissue (~10 mg), add 500 µL of ice-cold 80% methanol containing a known concentration of an internal standard (e.g., ¹³C,¹⁵N₂-gemcitabine).

-

Homogenize the sample using a bead beater or sonicator, ensuring it remains on ice to prevent metabolite degradation.

-

For plasma samples (25-50 µL), add 4 volumes of cold acetonitrile containing the internal standard[23].

-

-

Protein Precipitation & Extraction:

-

Vortex the homogenate vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

-

Sample Processing:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex and centrifuge to pellet any insoluble debris.

-

-

LC-MS/MS Analysis:

-

Transfer the final supernatant to an autosampler vial.

-

Inject 5-10 µL onto a reverse-phase C18 column (for dFdC and dFdU) or a porous graphitic carbon column (for separating phosphorylated species)[22].

-

Use a gradient elution with mobile phases typically consisting of water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Pre-determined precursor-product ion transitions for each analyte and the internal standard are required for specific detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dFdC, dFdU, and dFdCTP spiked into a blank matrix.

-

Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Deoxycytidine Kinase (dCK) Activity Assay

Causality: Since dCK activity is the rate-limiting step for this compound activation, measuring its enzymatic function provides a direct assessment of a cell's capacity to activate the drug[14][15]. A common and reliable method is a coupled-enzyme spectrophotometric assay. This approach avoids radioactivity and provides a continuous readout of enzyme activity. The principle is that the product of the dCK reaction (dFdCMP, or a surrogate like dIMP) is used by a second "coupling" enzyme in a reaction that generates a chromophore (NADH), which can be measured by absorbance at 340 nm[24].

Step-by-Step Methodology:

-

Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C. The supernatant contains the cytosolic enzymes, including dCK.

-

Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.

-

-

Reaction Setup (per well in a 96-well plate):

-

Prepare a master mix containing:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

5 mM ATP (phosphate donor)

-

10 mM MgCl₂ (cofactor for kinase)

-

1 mM NAD⁺

-

Excess of the coupling enzyme, Inosine Monophosphate Dehydrogenase (IMPDH)[24].

-

-

Add 5-20 µg of cell lysate protein to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the dCK substrate. While this compound can be used, a common surrogate substrate for this coupled assay is deoxyinosine (dIR), which dCK phosphorylates to dIMP[25][26]. Add dIR to a final concentration of 50-100 µM.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH formation is directly proportional to the dCK activity.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Convert this rate to enzymatic activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹)[24].

-

Self-Validation: A crucial control is to run a parallel reaction without the dCK substrate (dIR) or with a known dCK inhibitor to confirm that the measured activity is specific to dCK[27].

-

Conclusion and Future Directions

The metabolic activation of this compound is a complex, tightly regulated process that is central to its anticancer activity. A thorough understanding of the transporters, kinases, and deaminases that govern this pathway is essential for predicting patient response and rationally designing new therapeutic approaches. Research efforts are now focused on several key areas:

-

Combination Therapies: Combining this compound with agents that modulate its metabolism, such as CDA inhibitors or drugs that upregulate dCK expression, holds promise for enhancing efficacy[11][28].

-

Biomarker Development: Measuring the expression of hENT1 or the activity of dCK in patient tumors could serve as predictive biomarkers to select patients most likely to benefit from this compound therapy[29][30].

-

Novel Drug Delivery: The development of nanoparticle-based delivery systems or liposomal formulations aims to protect this compound from premature degradation by CDA and improve its delivery to tumor cells[5][11].

-

Bypassing Resistance: Designing this compound prodrugs that are already monophosphorylated (e.g., ProTide technology) can bypass the need for hENT1-mediated uptake and dCK-dependent activation, potentially overcoming key resistance mechanisms[2][29].

By continuing to probe the intricacies of the this compound metabolic pathway, the scientific community can refine its use, overcome resistance, and ultimately improve outcomes for patients with cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]

- 6. urology-textbook.com [urology-textbook.com]

- 7. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of deoxycytidine kinase (dCK) activity in this compound's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. oaepublish.com [oaepublish.com]

- 19. cancercareontario.ca [cancercareontario.ca]

- 20. What is the mechanism of this compound? [synapse.patsnap.com]

- 21. scispace.com [scispace.com]

- 22. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 25. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 26. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]

- 27. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discussion on this compound combined with targeted drugs in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Metabolic Phenotyping Predicts this compound and Cisplatin Chemosensitivity in Patients With Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Gemcitabine-Induced S-Phase Cell Cycle Arrest

Executive Summary

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, lung, and breast cancers.[1][2] Its efficacy is rooted in its ability to potently disrupt DNA synthesis, leading to a specific arrest of the cell cycle in the S-phase.[3][4][5] For researchers in oncology and drug development, a deep, mechanistic understanding of this process is critical for optimizing its therapeutic window and overcoming chemoresistance. This guide provides a comprehensive framework for investigating this compound-induced S-phase arrest, moving from its molecular mechanism of action to detailed, field-proven experimental protocols. We emphasize the causality behind methodological choices and integrate self-validating systems to ensure robust and reproducible data generation.

Section 1: The Molecular Basis of this compound's Cytotoxicity

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[6][7] Its mechanism is a multi-pronged attack on the machinery of DNA replication.

1.1. Cellular Uptake and Metabolic Activation

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane. It relies on nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into the cell.[8] Once inside, it undergoes a series of phosphorylations by intracellular kinases to become pharmacologically active.[3][8]

-

Deoxycytidine kinase (dCK) phosphorylates this compound to its monophosphate form, dFdCMP. This is the rate-limiting step in its activation.[5][7]

-

Nucleoside monophosphate kinase (NMPK) further phosphorylates dFdCMP to the diphosphate form, dFdCDP.[7]

-

Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active triphosphate form, dFdCTP.[7]

1.2. The Dual-Inhibition Mechanism

The activated metabolites of this compound, dFdCDP and dFdCTP, disrupt DNA synthesis through two primary, synergistic mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent, irreversible inhibitor of RNR.[3][9][10] RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis.[1] By inhibiting RNR, dFdCDP depletes the intracellular pool of dNTPs, particularly dCTP.[3][8] This action is self-potentiating; the reduction in competing natural dCTP increases the likelihood that dFdCTP will be incorporated into DNA.[6][8]

-

DNA Chain Termination: The triphosphate metabolite, dFdCTP, structurally mimics dCTP and competes with it for incorporation into the growing DNA strand by DNA polymerase.[1][6] Once dFdCTP is incorporated, its unique difluoro-substituted sugar moiety allows for the addition of just one more nucleotide before halting further DNA chain elongation.[1][6] This phenomenon, known as "masked chain termination," effectively hides the this compound nucleotide from immediate detection and removal by DNA proofreading enzymes, ensuring a durable lesion.[6][11]

Section 2: The Cellular Consequence: Induction of S-Phase Arrest

The dual assault on DNA synthesis creates profound replication stress, which triggers the cell's sophisticated DNA Damage Response (DDR) network. This response is not a passive consequence but an active, orchestrated process designed to halt the cell cycle to allow for potential repair.

2.1. Activation of the ATR/Chk1 Checkpoint Pathway

The stalling of replication forks and the presence of single-stranded DNA (ssDNA) are classic signals of replication stress.[12] These structures are recognized by the master kinase ATR (Ataxia Telangiectasia and Rad3-related).[13][14]

-

Sensing the Damage: Replication Protein A (RPA) coats the exposed ssDNA at stalled forks.[12][14]

-

ATR Recruitment: The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites.[14]

-

Checkpoint Activation: ATR, once activated, phosphorylates a cascade of downstream targets, most notably the checkpoint kinase Chk1, at serine 345.[13][15][16] This phosphorylation is a hallmark of this compound-induced checkpoint activation.[17]

2.2. Halting the S-Phase Engine: Inhibition of Cdk2

Activated Chk1 is the primary effector that enforces the S-phase arrest. It does so by targeting the core cell cycle engine, the Cyclin-dependent kinases (Cdks).

-

Cdk2/Cyclin Complexes: Progression through S-phase is driven by the activity of Cdk2 in complex with Cyclin E and Cyclin A.[18][19] These complexes phosphorylate substrates necessary for the initiation and elongation phases of DNA replication.[20][21]

-

Inhibition of Cdk2 Activity: Activated Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases.[15] These phosphatases are required to remove inhibitory phosphorylations from Cdk2. By inhibiting Cdc25, Chk1 ensures that Cdk2 remains in an inactive state, thereby preventing further progression through S-phase and halting the firing of new replication origins.[22] This provides the cell with time to attempt DNA repair; if the damage is irreparable, the sustained arrest often leads to apoptosis.[3][6]

Section 3: A Practical Guide to Experimental Validation

This section provides validated, step-by-step protocols to quantify this compound's effect on the cell cycle. The workflow is designed as a self-validating system, where molecular data from Western blotting confirms the phenotypic observations from flow cytometry.

Cell Culture and Treatment Design

-

Expertise: Choice of cell line is critical. Pancreatic ductal adenocarcinoma (PDAC) lines like BxPC-3 or MIA PaCa-2 are classic models. It is crucial to know their p53 status, as this can influence downstream outcomes.[23]

-

Trustworthiness: Always perform a dose-response (e.g., 10 nM to 10 µM) and a time-course (e.g., 12, 24, 48 hours) experiment to identify the optimal concentration and time point that induces robust S-phase arrest without excessive apoptosis, which can confound cell cycle analysis.[2]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different cycle phases based on DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning cells in G2/M (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (2N DNA), and S-phase cells will have an intermediate intensity.

Methodology:

-

Harvest Cells: Collect both adherent and floating cells (to include apoptotic populations) from control and this compound-treated plates. Pellet approximately 1x10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash: Resuspend the cell pellet in 1 mL of ice-cold PBS to wash. Centrifuge again and discard the supernatant. This step removes media components that can interfere with staining.

-

Fixation: This is a critical step. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[24][25] The slow addition prevents cell clumping, which is a major cause of artifacts (doublets). Fix on ice for at least 30 minutes or store at -20°C for weeks.[24][26]

-

Rehydration & Staining: Pellet the fixed cells (note: a higher speed may be needed, e.g., 850 x g).[25] Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Causality: RNase A is essential because PI also binds to double-stranded RNA.[25] Its inclusion ensures the signal is specific to DNA content.

-

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.[26]

-

Analysis: Analyze on a flow cytometer. Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets. Collect data from at least 10,000 single-cell events. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[24]

Expected Data Summary:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (24h) | 55 ± 4 | 30 ± 3 | 15 ± 2 |

| This compound (IC50, 24h) | 20 ± 3 | 65 ± 5 | 15 ± 2 |

| This compound (IC50, 48h) | 15 ± 2 | 70 ± 6 | 15 ± 3 |

Table 1: Representative data from a flow cytometry experiment showing a significant accumulation of cells in the S-phase following this compound treatment.

Protocol: Western Blotting for Checkpoint Proteins

This protocol provides molecular validation for the observed S-phase arrest by detecting the activation of key checkpoint proteins.

Methodology:

-

Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Causality: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical to preserve the phosphorylation state of proteins like Chk1, which is the readout of checkpoint activation.[27]

-

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Key Protein Targets and Expected Changes:

| Protein Target | Function/Marker | Expected Change with this compound |

| Phospho-Chk1 (Ser345) | Marker of ATR activation and S-phase checkpoint | Strongly Increased |

| Total Chk1 | Loading control for p-Chk1 | No significant change |

| Cyclin A | S-phase progression driver | May decrease at later time points |

| γH2AX (p-H2AX Ser139) | Marker of DNA damage/replication stress | Strongly Increased |

| β-Actin or GAPDH | Loading control | No change |

Table 2: Key protein markers for validating this compound-induced S-phase checkpoint activation via Western blot.

Section 4: Data Interpretation and Troubleshooting

-

Connecting the Data: A successful investigation will show a clear correlation: as this compound concentration or treatment time increases, the percentage of cells in S-phase (from flow cytometry) should rise in concert with the signal for p-Chk1 and γH2AX (from Western blot).

-

Troubleshooting - No S-Phase Arrest:

-

Cause: Drug concentration too low, or the cell line is resistant.

-

Solution: Confirm drug activity. Test a higher concentration range. Check literature for known resistance mechanisms in your cell line, such as low dCK or high RRM1 expression.[28]

-

-

Troubleshooting - High "Sub-G1" Peak in Flow Cytometry:

-

Cause: This peak represents apoptotic cells with fragmented DNA. A very large Sub-G1 peak indicates the drug dose or time point is too cytotoxic, which can mask the specific S-phase arrest.

-

Solution: Reduce the drug concentration or shorten the incubation time to capture the cell cycle arrest before widespread apoptosis occurs.

-

Section 5: Conclusion

Investigating this compound-induced S-phase arrest is a multi-faceted process that requires a synthesis of phenotypic and molecular techniques. By employing a logical workflow that uses flow cytometry to observe the arrest and Western blotting to confirm the underlying checkpoint activation, researchers can generate robust, publication-quality data. This guide provides the mechanistic rationale and validated protocols to empower scientists to dissect this critical aspect of cancer pharmacology with precision and confidence.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Effect of this compound on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. oaepublish.com [oaepublish.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. rndsystems.com [rndsystems.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. S and G2 phase roles for Cdk2 revealed by inducible expression of a dominant-negative mutant in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of ATR potentiates the cytotoxic effect of this compound on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wp.uthscsa.edu [wp.uthscsa.edu]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 27. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 28. In vivo induction of resistance to this compound results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Cellular Demise: An In-depth Technical Guide to the Molecular Pathways of Gemcitabine-Induced Apoptosis

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core molecular mechanisms by which gemcitabine, a cornerstone of chemotherapy, induces programmed cell death, or apoptosis. We will delve into the intricate signaling cascades, explore the key protein players, and provide detailed, field-proven protocols for investigating these pathways in a laboratory setting. Our focus is on not just the "what," but the critical "why" behind the experimental choices, empowering you to design, execute, and interpret your research with confidence.

Introduction: this compound's Mechanism of Action

This compound (2',2'-difluorodeoxycytidine) is a nucleoside analog that exerts its cytotoxic effects primarily through the disruption of DNA synthesis.[1][2][3] Upon cellular uptake, it is phosphorylated to its active metabolites, this compound diphosphate (dFdCDP) and this compound triphosphate (dFdCTP).[1][3] These active forms inhibit critical cellular processes:

-

dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes "masked chain termination," where after the addition of one more nucleotide, DNA polymerase cannot proceed, leading to irreparable DNA damage.[3][4]

-

dFdCDP potently inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[1][3] This depletion of the deoxynucleotide pool further enhances the incorporation of dFdCTP into DNA.

The culmination of these actions is the induction of S-phase arrest and, critically, the initiation of apoptosis.[2][4]

The Core Apoptotic Machinery Activated by this compound

This compound triggers apoptosis through both the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways. These pathways converge on the activation of a family of cysteine proteases known as caspases, the central executioners of apoptosis.[5][6]

The Intrinsic (Mitochondrial) Pathway: A Central Role for the Bcl-2 Family

The intrinsic pathway is a primary route for this compound-induced apoptosis and is tightly regulated by the Bcl-2 family of proteins.[7][8][9] This family comprises pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10] The balance between these opposing factions dictates the cell's fate.

This compound-induced DNA damage leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax.[7][11] Activated Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[8] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, forms a multi-protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[8] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[5][12][13] These effector caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][13]

Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic members, preventing mitochondrial outer membrane permeabilization.[8][14] Overexpression of these anti-apoptotic proteins is a common mechanism of this compound resistance.[14][15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Induction of apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proapoptotic and antiapoptotic proteins of the Bcl-2 family regulate sensitivity of pancreatic cancer cells toward this compound and T-cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance of pancreatic cancer to this compound treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of Bax and Bcl-2 in this compound-mediated cytotoxicity in uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase activation is required for this compound activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis by this compound in non-small cell lung cancer cell line KNS62 is induced downstream of caspase 8 and is profoundly blocked by Bcl-xL over-expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Challenge of Intrinsic Gemcitabine Resistance

This compound (2',2'-difluoro-2'-deoxycytidine; dFdC), a cornerstone of chemotherapy for a multitude of solid tumors including pancreatic, non-small cell lung, bladder, and breast cancers, exerts its cytotoxic effects by disrupting DNA synthesis.[1] Despite its widespread use, a significant portion of tumors exhibit intrinsic, or pre-existing, resistance to this compound, leading to suboptimal patient outcomes.[2] This guide provides a comprehensive exploration of the primary molecular mechanisms that underpin this innate resistance, offering researchers, scientists, and drug development professionals a detailed understanding of this critical challenge in oncology. We will delve into the intricate interplay of drug transport and metabolism, alterations in the drug's primary target, and the evasion of programmed cell death, providing not only a mechanistic overview but also actionable experimental protocols to investigate these phenomena.

I. The this compound Activation Pathway: A Prerequisite for Efficacy

To comprehend resistance, one must first appreciate the mechanism of action of this compound. As a prodrug, its journey from administration to cytotoxicity is a multi-step intracellular process.

Diagram: this compound Metabolism and Mechanism of Action

Caption: Intracellular activation of this compound.

This compound's journey begins with its transport across the cell membrane, a process heavily reliant on nucleoside transporters, most notably the human equilibrative nucleoside transporter 1 (hENT1).[3][4][5] Once inside the cell, it undergoes a series of phosphorylations to become pharmacologically active.[1] The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[6] Subsequent phosphorylations yield this compound diphosphate (dFdCDP) and the active metabolite, this compound triphosphate (dFdCTP).[1] dFdCTP is then incorporated into replicating DNA, leading to chain termination and the induction of apoptosis.[7] Additionally, dFdCDP inhibits ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxynucleotides required for DNA synthesis.[6]

II. Core Mechanisms of Intrinsic Resistance

Intrinsic resistance to this compound is a multifaceted phenomenon arising from alterations at various stages of its mechanism of action. The primary mechanisms can be broadly categorized into three key areas:

A. Impaired Drug Transport and Metabolism

The concentration of active this compound metabolites at the site of action is a critical determinant of its efficacy. Tumors can develop intrinsic resistance by limiting the drug's entry and activation.

-

Reduced Drug Uptake: The expression and activity of nucleoside transporters are paramount for this compound's entry into cancer cells. A low expression of hENT1 is a well-established mechanism of intrinsic resistance.[3][8][9] Studies have shown a significant correlation between low hENT1 levels and reduced survival in patients treated with this compound.[5] This is a classic example of how a tumor's inherent molecular makeup can render it refractory to a specific therapy from the outset.

-

Inefficient Metabolic Activation: The phosphorylation of this compound is essential for its cytotoxic activity. A primary mechanism of resistance is the downregulation or reduced activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation step.[6] Tumors with inherently low dCK levels are less capable of converting this compound into its active forms, thereby diminishing its therapeutic effect.

B. Alterations in the Drug Target: Ribonucleotide Reductase Subunit M1 (RRM1)

Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis and a direct target of this compound's active metabolite, dFdCDP. The large catalytic subunit of RNR, RRM1, plays a pivotal role in this compound resistance.

Overexpression of RRM1: Elevated levels of RRM1 are strongly associated with intrinsic resistance to this compound.[6] Increased RRM1 expression can counteract the inhibitory effects of dFdCDP, ensuring a sufficient supply of deoxynucleotides for DNA synthesis and repair, thus allowing the cancer cell to bypass the drug's cytotoxic effects. High RRM1 expression has been correlated with a poorer prognosis in patients receiving this compound-based chemotherapy.

C. Evasion of Apoptosis and Pro-Survival Signaling

Ultimately, the goal of this compound is to induce programmed cell death, or apoptosis, in cancer cells. Tumors with intrinsic resistance often have pre-existing alterations in their apoptotic machinery that allow them to evade this fate.

-

Dysregulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. An imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members can confer resistance to chemotherapy. Tumors with high levels of anti-apoptotic Bcl-2 proteins are primed to resist the apoptotic signals triggered by this compound-induced DNA damage.[10]

-

Activation of Pro-Survival Signaling Pathways: Several signaling pathways can promote cell survival and counteract the cytotoxic effects of this compound. The activation of pathways such as Hedgehog (Hh), Wnt, and Notch has been observed in this compound-resistant cancer cells.[1] These pathways can lead to the upregulation of anti-apoptotic proteins and the promotion of cell proliferation, effectively neutralizing the therapeutic impact of this compound.

Diagram: Signaling Pathways in this compound Resistance

Caption: Key molecular pathways contributing to intrinsic this compound resistance.

III. Experimental Protocols for Investigating this compound Resistance

To dissect the mechanisms of intrinsic this compound resistance, a variety of in vitro assays are indispensable. The following protocols provide a framework for investigating the key resistance mechanisms discussed.

A. Assessment of this compound Uptake

A fundamental step in understanding this compound resistance is to quantify its uptake into cancer cells. This can be achieved using radiolabeled this compound.

Protocol: [3H]-Gemcitabine Uptake Assay

-

Cell Culture: Seed cancer cells in 24-well plates and culture until they reach near confluence.[11]

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[11]

-

Pre-incubation: Add fresh assay buffer to each well. For wells designated for inhibitor controls, add the competing compound (e.g., a known nucleoside transport inhibitor) and incubate for 30 minutes.[11]

-

Initiation of Uptake: Initiate the uptake by adding [3H]-gemcitabine (radiolabeled substrate) to each well.[11]

-

Incubation: Incubate the plate for a predetermined time interval with gentle agitation.[11]

-

Termination of Uptake: Stop the incubation by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[11]

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer.[11] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Quantify the amount of [3H]-gemcitabine taken up by the cells and normalize to the protein concentration of the cell lysate.

Causality and Self-Validation: By comparing the uptake in the presence and absence of a known nucleoside transport inhibitor, one can specifically determine the transporter-mediated uptake of this compound. A significant reduction in uptake in the presence of the inhibitor validates that the measured uptake is an active, transporter-dependent process.

B. Quantification of RRM1 Expression

Western blotting is a standard and reliable method to assess the protein expression levels of RRM1.

Protocol: Western Blotting for RRM1

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[13]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against RRM1 overnight at 4°C with gentle agitation.[14][15]

-

Washing: Wash the membrane three to five times with TBST for 5 minutes each to remove unbound primary antibody.[12]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Washing: Repeat the washing steps as described in step 7.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera-based imager.[12]

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare RRM1 expression levels between different cell lines.

Causality and Self-Validation: The specificity of the primary antibody is crucial for the validity of this protocol. Including a positive control (a cell line known to express RRM1) and a negative control (if available) helps validate the antibody's performance. The use of a loading control ensures that any observed differences in RRM1 expression are not due to unequal protein loading.

C. Measurement of Apoptosis

The induction of apoptosis is the ultimate endpoint of this compound's cytotoxic activity. A colorimetric assay for caspase-3 activity is a reliable method to quantify apoptosis.

Protocol: Colorimetric Caspase-3 Activity Assay

-

Cell Treatment and Lysis: Treat cancer cells with this compound to induce apoptosis. Concurrently, maintain an untreated control culture. After the desired incubation period, harvest the cells and lyse them in a chilled cell lysis buffer.[4]

-

Protein Quantification: Determine the protein concentration of the cell lysates.[4]

-

Assay Setup: In a 96-well microplate, add the cell lysate to the appropriate wells. Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).[14]

-

Reaction Initiation: Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[14][16]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.[14][16]

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control after subtracting the background absorbance.[4]

Causality and Self-Validation: The assay's specificity relies on the caspase-3-specific cleavage of the DEVD-pNA substrate. Including a sample treated with a known apoptosis inducer as a positive control and a sample with a caspase-3 inhibitor can validate the assay's performance and specificity. A dose-dependent increase in caspase-3 activity with increasing concentrations of this compound would further validate the pro-apoptotic effect of the drug.

IV. Data Presentation and Interpretation

For a clear and comparative analysis of experimental results, quantitative data should be summarized in a structured format.

Table 1: Summary of this compound Uptake and RRM1 Expression

| Cell Line | [3H]-Gemcitabine Uptake (pmol/mg protein/min) | Relative RRM1 Expression (normalized to control) |

| This compound-Sensitive | Value ± SD | Value ± SD |

| This compound-Resistant | Value ± SD | Value ± SD |

Table 2: Caspase-3 Activity in Response to this compound Treatment

| Cell Line | Treatment | Fold-Increase in Caspase-3 Activity (vs. Untreated) |

| This compound-Sensitive | Untreated | 1.0 |

| This compound (IC50) | Value ± SD | |

| This compound-Resistant | Untreated | 1.0 |

| This compound (IC50) | Value ± SD |

V. Conclusion and Future Directions

Intrinsic resistance to this compound is a significant clinical hurdle that is driven by a complex interplay of molecular mechanisms. A thorough understanding of these mechanisms, from drug transport and metabolism to target alterations and apoptosis evasion, is critical for the development of novel therapeutic strategies to overcome this resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these resistance pathways. Future research should focus on the development of reliable biomarkers to predict intrinsic this compound resistance and the exploration of combination therapies that target these resistance mechanisms to enhance the efficacy of this important chemotherapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Ribonucleotide reductase large subunit (RRM1) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]